2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
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Description
2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H19FN4O4 and its molecular weight is 422.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.13903326 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been reported to act as potent triple-acting pparα, -γ, and -δ agonists .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as ppar receptors) by binding to the active site, leading to conformational changes that modulate the activity of the target proteins .
Biochemical Pathways
Given its potential role as a ppar agonist, it may be involved in regulating lipid metabolism, glucose homeostasis, and inflammatory responses, among other processes .
Result of Action
As a potential ppar agonist, it may influence gene expression related to lipid metabolism, glucose homeostasis, and inflammation, potentially leading to therapeutic effects in conditions such as diabetes, dyslipidemia, and inflammatory diseases .
properties
IUPAC Name |
2-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(2-fluorophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O4/c1-3-30-18-10-8-14(12-19(18)29-2)22-24-20(31-26-22)13-27-21(28)11-9-17(25-27)15-6-4-5-7-16(15)23/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEZBTXBWVOLMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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